Acein

Description

Properties

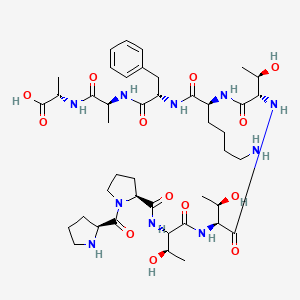

Molecular Formula |

C43H68N10O13 |

|---|---|

Molecular Weight |

933.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C43H68N10O13/c1-22(35(57)47-23(2)43(65)66)46-37(59)30(21-27-13-7-6-8-14-27)49-36(58)28(15-9-10-18-44)48-39(61)32(24(3)54)51-41(63)34(26(5)56)52-40(62)33(25(4)55)50-38(60)31-17-12-20-53(31)42(64)29-16-11-19-45-29/h6-8,13-14,22-26,28-34,45,54-56H,9-12,15-21,44H2,1-5H3,(H,46,59)(H,47,57)(H,48,61)(H,49,58)(H,50,60)(H,51,63)(H,52,62)(H,65,66)/t22-,23-,24+,25+,26+,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

VFPBWEDFCUSZRJ-BRCVGTSGSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Acein

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel nonapeptide, Acein. It details its unique mechanism of action, distinguishing it from classical angiotensin-converting enzyme (ACE) inhibitors. The guide includes quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Acein

Acein is a synthetic nonapeptide (H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH), also identified as JMV3041, that has been shown to target the angiotensin-converting enzyme (ACE) in the central nervous system.[1][2] Unlike conventional ACE inhibitors that block the catalytic site of the enzyme to prevent the conversion of angiotensin I to angiotensin II, Acein interacts with brain membrane-bound ACE at a different site.[1][3] This interaction does not inhibit the enzyme's well-known peptidase activity.[1][3] Instead, the primary mechanism of action of Acein is the potentiation of dopamine release in the striatum, suggesting a novel role for brain ACE beyond its classical function in the renin-angiotensin system.[1][3]

Core Mechanism of Action

The core mechanism of Acein revolves around its high-affinity binding to a specific site on brain-bound ACE, which in turn modulates dopaminergic neurotransmission.

Key Aspects of the Mechanism:

-

High-Affinity Binding: Acein binds with high affinity to a single class of sites on membranes from the guinea pig and rat striatum and substantia nigra.[1] This binding is specific and does not affect the enzymatic activity of ACE, indicating an allosteric or non-catalytic site of interaction.[1][3]

-

Dopamine Release: Both in vitro and in vivo studies have demonstrated that Acein significantly stimulates the release of dopamine.[1][3] In vivo microdialysis experiments in rats have shown that direct injection of Acein into the sensorimotor territory of the dorsal striatum leads to a marked increase in dopamine efflux.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Acein and a typical experimental workflow for its characterization.

Caption: Proposed mechanism of Acein action on a presynaptic dopaminergic neuron.

Caption: Workflow for in vivo microdialysis to measure Acein-induced dopamine release.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the characterization of Acein.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 2.79 nM | Guinea Pig Striatal Membranes | [5] |

| In Vivo Dopamine Release | ~2-fold increase over baseline | Rat Striatum | [3][4] |

| Effective In Vivo Dose | 5 fmol (intracerebral) | Rat Striatum | [3][4] |

| In Vitro Dopamine Release | Potentiates NMDA + D-serine-induced release | Rat Striatal Slices | [5] |

| Target Protein Size | ~151 kDa | Guinea Pig Brain | [1][3] |

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Acein are provided below. These protocols are synthesized from the primary literature and general best practices.

Radioligand Binding Assay for Acein

This protocol is used to determine the binding affinity (Kd) of Acein for its target receptor in brain tissue.

1. Membrane Preparation:

-

Male guinea pigs (200-300 g) are euthanized, and brains are rapidly removed and placed in ice-cold 50 mM Tris/HCl buffer.

-

The striatum is dissected and homogenized in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at 1,000 x g for 3 minutes to remove large debris.

-

The supernatant is then centrifuged at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

The pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in binding buffer (50 mM Tris/HCl, 5 mM MgCl2, pH 7.4, 0.1% BSA), and protein concentration is determined via a BCA assay.[6]

2. Binding Assay:

-

Competition and saturation binding experiments are performed in 96-well plates in a final volume of 250 µL.[6]

-

Saturation Experiments: Incubate membrane preparations with increasing concentrations of radiolabeled [¹²⁵I]-Tyr-acein (10⁻¹¹ to 10⁻⁵ M).

-

Competition Experiments: Incubate membranes with a fixed concentration of [¹²⁵I]-Tyr-acein (0.2-0.5 nM) and increasing concentrations of unlabeled Acein.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled peptide.

-

Plates are incubated for 60 minutes at 30°C with gentle agitation.[6]

3. Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through 0.3% PEI-presoaked glass fiber filters (GF/C) using a 96-well cell harvester.[6]

-

Filters are washed four times with ice-cold wash buffer (50 mM Tris/HCl, pH 7.4).

-

Filters are dried, and radioactivity is counted using a gamma counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression analysis (e.g., Prism software) to determine Kd (dissociation constant) and Bmax (maximum binding sites) from saturation curves, and Ki (inhibitory constant) from competition curves.

In Vivo Microdialysis for Dopamine Measurement

This protocol details the procedure for measuring real-time dopamine release in the rat striatum following Acein administration.

1. Surgical Procedure:

-

Male Sprague-Dawley rats (200-225 g) are anesthetized (e.g., with chloral hydrate, 400 mg/kg, i.p.).[7]

-

The animal is placed in a stereotaxic frame. A guide cannula is implanted in the sensorimotor territory of the dorsal striatum using stereotaxic coordinates (e.g., AP +2.7 mm, ML -2.7 mm from bregma, DV -2.7 mm from dura).[7]

-

The cannula is secured with dental cement, and the animal is allowed to recover.

2. Microdialysis Procedure:

-

Following recovery, a microdialysis probe (e.g., 4 mm active length) is inserted through the guide cannula.[7]

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.5-2.0 µL/min).

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline dopamine level.

3. Acein Administration and Sample Collection:

-

A baseline is established by collecting at least four consecutive samples with stable dopamine concentrations.

-

Acein (5 fmol) is injected in a volume of 0.5 µL over approximately 90 seconds into the striatum via a needle extending just beyond the microdialysis probe.[3][8]

-

Dialysate collection continues for at least 80 minutes post-injection.

4. Dopamine Analysis:

-

Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

The mobile phase composition and electrochemical detector potential are optimized for dopamine detection.

5. Data Analysis and Verification:

-

Dopamine levels in post-injection samples are expressed as a percentage of the average baseline concentration.

Conclusion

Acein represents a novel pharmacological tool with a unique mechanism of action that is distinct from traditional ACE inhibitors. By binding to a non-catalytic site on brain ACE, it allosterically modulates the enzyme's function to promote dopamine release in the striatum. This discovery not only highlights a previously unknown role for brain ACE in neurotransmission but also opens up new avenues for research into dopamine-related neurological and psychiatric disorders. The technical information and protocols provided in this guide are intended to support further investigation into this promising research compound.

References

- 1. The novel nonapeptide acein targets angiotensin converting enzyme in the brain and induces dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The peptide Acein promotes dopamine secretion through clec-126 to extend the lifespan of elderly C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel nonapeptide acein targets angiotensin converting enzyme in the brain and induces dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Casein Protein: Structure, Function, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, function, and key experimental protocols related to casein, a family of phosphoproteins predominantly found in mammalian milk. Comprising approximately 80% of the proteins in cow's milk, casein is a vital component for neonatal nutrition and has significant applications in the food industry and drug development.[1][2]

Molecular Structure of Casein

Casein proteins are characterized by a relatively low level of secondary and tertiary structure due to a high content of proline residues, which disrupt the formation of common structural motifs like alpha-helices and beta-sheets.[1][3] They are also noted for their lack of disulfide bridges.[1] This open and flexible structure contributes to their primary function of forming large colloidal aggregates known as casein micelles.

The casein family consists of several main types, primarily αs1-casein, αs2-casein, β-casein, and κ-casein. These fractions differ in their primary structure, charge distribution, and sensitivity to calcium precipitation.[4]

Primary and Secondary Structure

The primary structure, or amino acid sequence, of each casein type is well-characterized.[5] A notable feature is the presence of phosphoseryl residues, which are crucial for binding calcium and forming the structure of the casein micelle.[5] While lacking extensive organized secondary structures, spectral studies have indicated the presence of some secondary and tertiary organization.[5]

Tertiary and Quaternary Structure: The Casein Micelle

The majority of casein proteins in milk exist within a complex colloidal particle called the casein micelle.[4] These micelles are porous, spherical structures ranging from 50 to 250 nm in diameter and serve to transport large amounts of insoluble calcium phosphate in a liquid form to provide nutrition to the young.[4] The structure of the casein micelle is held together by calcium phosphate linkages and hydrophobic interactions between casein molecules.[1][3] The outer layer of the micelle is rich in κ-casein, which stabilizes the micelle in solution.[3]

Table 1: Physicochemical Properties of Bovine Casein Fractions

| Casein Fraction | Molecular Weight (kDa) | Number of Amino Acid Residues | Number of Proline Residues |

| αs1-casein | 23 | 199 | 17 |

| αs2-casein | 25 | 207 | 10 |

| β-casein | 24 | 209 | 35 |

| κ-casein | 19 | 169 | 20 |

Source: University of Guelph Open Books[4]

Biological Function and Signaling Pathways

Casein's primary biological role is to provide a sustained release of amino acids and calcium. In the stomach, the acidic environment causes casein to form a gel or clot, which is digested slowly.[1][6] This slow digestion provides a steady supply of amino acids to the bloodstream over several hours.[1]

Nutrient Supply

As a complete protein, casein provides all the essential amino acids necessary for growth and repair in the body.[7][8] It is a significant source of calcium and phosphorus, which are vital for bone health.[1]

Bioactive Peptides

Casein is a source of bioactive peptides that can have various physiological effects.[2] Some of these peptides have been shown to have benefits for the immune and digestive systems, as well as the potential to lower blood pressure.[2][6]

Regulation of Casein Synthesis via the mTOR Signaling Pathway

The synthesis of milk proteins, including casein, is regulated by the mammalian target of rapamycin (mTOR) signaling pathway.[9] This pathway integrates signals from nutrients (like amino acids), energy status, and growth factors (like insulin) to control protein synthesis. Essential amino acids, particularly leucine and isoleucine, have been shown to be potent activators of the mTOR pathway, leading to an increase in casein synthesis.[9][10]

The diagram below illustrates the simplified mTOR signaling pathway leading to casein synthesis.

Caption: Simplified mTOR signaling pathway for casein synthesis.

Key Experimental Protocols

Isolation of Casein from Milk

This protocol describes the acid precipitation method to isolate casein from skim milk. The principle relies on lowering the pH of the milk to the isoelectric point of casein (approximately 4.6), at which its net charge is zero, causing it to precipitate out of solution.[11]

Materials:

-

Skim milk

-

5% acetic acid solution or 0.2 M HCl

-

Beakers (400/600 mL, 1000 mL)

-

Hot plate with magnetic stirrer

-

pH meter or pH paper

-

Stirring rod

-

Distilled water

Procedure:

-

Measure 100.0 mL of skim milk into a 400.0/600.0 mL beaker.[11]

-

Heat the milk to 40.0°C while stirring gently.[11]

-

Gradually add 5.0 mL of 5% acetic acid solution while continuously stirring.[11]

-

Monitor the pH and continue to add acetic acid dropwise until the pH reaches 4.6. The milk will curdle as casein precipitates.[11]

-

Separate the precipitated casein from the liquid whey by filtration or centrifugation.

-

Wash the casein pellet with distilled water and allow it to dry.

Caption: Logical flow of an in vivo casein digestion study.

References

- 1. Casein - Wikipedia [en.wikipedia.org]

- 2. What's the Difference Between Casein and Whey Protein? [healthline.com]

- 3. researchgate.net [researchgate.net]

- 4. Milk Proteins- Caseins; Casein Micelles; Whey Proteins; Enzymes – Dairy Science and Technology eBook [books.lib.uoguelph.ca]

- 5. Review and update of casein chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Casein: Benefits, Downsides, Dosage, and More [healthline.com]

- 7. Why Casein Is One of The Best Proteins You Can Take [healthline.com]

- 8. frieslandcampinaingredients.com [frieslandcampinaingredients.com]

- 9. Development of a model describing regulation of casein synthesis by the mammalian target of rapamycin (mTOR) signaling pathway in response to insulin, amino acids, and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and History of the Angiotensin-Converting Enzyme (ACE) Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Renin-Angiotensin System (RAS), often referred to in a clinical context as the ACE pathway due to the therapeutic importance of inhibiting the Angiotensin-Converting Enzyme (ACE), is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Its dysregulation is implicated in a host of cardiovascular and renal diseases, making it a primary target for pharmacological intervention. This guide provides a comprehensive overview of the historical discoveries that elucidated this pathway, the development of its inhibitors, quantitative data on its key components, and detailed protocols for foundational experiments. It is important to note that the term "Acein pathway" is not a recognized term in scientific literature; this document pertains to the Renin-Angiotensin System and the development of ACE inhibitors.

Discovery and History of the Renin-Angiotensin System

The elucidation of the Renin-Angiotensin System was a gradual process spanning over a century, involving key discoveries by numerous researchers.

-

1898: The Discovery of Renin Robert Tigerstedt and Per Bergman at the Karolinska Institute discovered a pressor agent in saline extracts of rabbit kidney, which they named "renin".[1][2][3] Their work laid the foundation for understanding the kidney's role in blood pressure regulation.

-

1934: The Link Between Renal Ischemia and Hypertension Harry Goldblatt's experiments, inducing hypertension in dogs by clamping the renal artery, provided a crucial link between renal perfusion and high blood pressure, reigniting interest in renin.[2][3]

-

1940: Uncovering the Renin-Substrate Interaction Two independent groups, Irvine Page and his team in the United States, and Eduardo Braun-Menéndez and his colleagues in Argentina, discovered that renin was an enzyme that acted on a plasma globulin (now known as angiotensinogen) to produce a potent vasoconstrictor.[1][2] Page's group named the product "angiotonin," while Braun-Menéndez's team called it "hypertensin." In 1958, the two groups agreed on the name "angiotensin".[1][2]

-

1956: The Discovery of Angiotensin-Converting Enzyme (ACE) Leonard T. Skeggs and his colleagues identified an enzyme in plasma that converted the relatively inactive angiotensin I into the highly potent vasoconstrictor, angiotensin II.[4][5] This enzyme was named Angiotensin-Converting Enzyme (ACE).

-

1965-1970: The Role of Snake Venom and the Link to Bradykinin Sérgio Henrique Ferreira, a Brazilian scientist, discovered a "bradykinin-potentiating factor" (BPF) in the venom of the pit viper Bothrops jararaca.[2][6][7] This factor inhibited the breakdown of the vasodilator bradykinin. In the late 1960s, working in Sir John Vane's laboratory, it was demonstrated that BPF also inhibited the conversion of angiotensin I to angiotensin II.[4][8] This pivotal discovery revealed that ACE was the same enzyme responsible for both inactivating bradykinin and generating angiotensin II, highlighting its crucial role in blood pressure regulation. This finding provided a powerful pharmacological tool to study the RAS and paved the way for the development of ACE inhibitors.[4]

The Development of ACE Inhibitors

The discovery of the dual function of ACE and the inhibitory properties of snake venom peptides spurred the development of synthetic ACE inhibitors.

-

Teprotide: The First ACE Inhibitor The active peptide from the Bothrops jararaca venom, a nonapeptide, was isolated and synthesized. Known as teprotide (SQ 20,881), it was a potent ACE inhibitor but had to be administered intravenously, limiting its therapeutic use.[9][10][11][12]

-

Captopril: The First Orally Active ACE Inhibitor At the pharmaceutical company Squibb, David Cushman and Miguel Ondetti embarked on a rational drug design program to develop an orally active ACE inhibitor.[10][13][14][15][16] Based on the hypothesis that ACE was a zinc-containing metalloproteinase similar to carboxypeptidase A, they designed small molecules that could bind to the active site of ACE. This led to the synthesis of captopril (SQ 14,225) in 1975, the first orally active ACE inhibitor.[17] Captopril was approved for medical use in 1980 and revolutionized the treatment of hypertension and heart failure.[17][18]

-

Second-Generation ACE Inhibitors The success of captopril, along with some of its side effects, led to the development of second-generation ACE inhibitors, such as enalapril and lisinopril, which had different chemical structures and pharmacokinetic profiles.[19]

Quantitative Data

Table 1: Kinetic Constants of Angiotensin-Converting Enzyme (ACE)

| Substrate | Enzyme Source | Km | Vmax/kcat | Catalytic Efficiency (kcat/Km) | Reference |

| Angiotensin I | Human Full-Length ACE | 2.2 µM | - | 1.8 x 105 M-1s-1 | [1] |

| Angiotensin I | N-domain of ACE | 2.2 µM | - | - | [1] |

| Angiotensin I | C-domain of ACE | 2.2 µM | - | 1.6 x 105 M-1s-1 | [1] |

| Angiotensin-(1-7) | Canine Lung ACE | 0.81 µM | 0.65 µmol min-1 mg-1 | 2200 s-1 mmol/L-1 | [20] |

| 3H-Benzoyl-Phe-Ala-Pro (BPAP) | Rabbit Lung ACE (in vivo) | 10-12 µM | 6-7 µmol/min (Amax) | - | [21] |

| Furylacryloyl-phenylalanyl-glycyl-glycine | Human Serum | 0.30 ± 0.03 mmol/L | - | - | [19] |

| Hippuryl-histidyl-leucine | Human Serum | 1.35 ± 0.05 mmol/L | - | - | [19] |

Table 2: Inhibition Constants and Binding Affinities of Early ACE Inhibitors

| Inhibitor | Target | IC50 | Kd | pKi | Reference |

| Captopril | ACE | ~20 nM | - | - | [22] |

| Captopril | N-domain of Human Lung ACE | - | - | 9.40 ± 0.14 | [9] |

| Captopril | N-domain of Human Coronary Artery ACE | - | - | 8.41 ± 0.10 | [9] |

| Delaprilat | C-domain of Human Coronary Artery ACE | - | - | 9.97 ± 0.15 | [9] |

| Delaprilat | C-domain of Human Mammary Artery ACE | - | - | 9.10 ± 0.14 | [9] |

| [125I]Ro31-8472 | Human Lung ACE | - | 0.32 ± 0.04 nM | - | [9] |

| [125I]Ro31-8472 | Human Heart ACE | - | 0.36 ± 0.05 nM | - | [9] |

Table 3: Plasma Concentrations of Renin-Angiotensin System Components

| Component | Condition | Concentration | Reference |

| Angiotensin II | Healthy Subjects | 18.4 ± 3.3 pM | [16] |

| Angiotensin II | CKD-5D Patients | 64.5 ± 32.4 pM | [16] |

| Angiotensin I | Rat Plasma | 67 ± 8 pmol/L | [23] |

| Angiotensin II | Rat Plasma | 14 ± 1 pmol/L | [23] |

| Angiotensin I | Human Plasma | 21 ± 1 pmol/L | [23] |

| Angiotensin II | Human Plasma | 6.6 ± 0.5 pmol/L | [23] |

Experimental Protocols

Spectrophotometric Assay for ACE Activity (Cushman and Cheung, 1971)

This assay measures the rate of hippuric acid (HA) production from the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

ACE solution (e.g., from rabbit lung)

-

Substrate: 5 mM Hippuryl-L-Histidyl-L-Leucine (HHL)

-

1.0 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sample to be tested for ACE inhibitory activity

Procedure:

-

To a test tube, add 50 µL of the ACE solution and 200 µL of the sample (or buffer for control). Pre-incubate for 10 minutes at 37°C.

-

Start the enzymatic reaction by adding 200 µL of 5 mM HHL.

-

Incubate the reaction mixture at 37°C for 15-60 minutes.

-

Stop the reaction by adding 250 µL of 1.0 N HCl.

-

Extract the hippuric acid formed by adding 2.0 mL of ethyl acetate and vortexing.

-

Centrifuge the mixture at 3600 x g for 2 minutes to separate the phases.

-

Transfer 1.0 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate by heating at 100°C for 15 minutes.

-

Re-dissolve the dried hippuric acid in a suitable buffer or water.

-

Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer. The ACE activity is proportional to the amount of hippuric acid produced.

Radioimmunoassay (RIA) for Angiotensin II

This protocol provides a general outline for a competitive radioimmunoassay to measure angiotensin II levels in plasma.

Materials:

-

Plasma samples

-

Angiotensin II antiserum (rabbit)

-

125I-labeled Angiotensin II tracer

-

Angiotensin II standards of known concentrations

-

Assay buffer

-

Second antibody bound to a solid phase (for separation)

Procedure:

-

Sample Preparation: Extract angiotensin II from plasma samples, often using a method like ethanol precipitation.

-

Assay Setup:

-

In polystyrene tubes, pipette 400 µL of each standard, control, and plasma extract in duplicate.

-

For maximum binding tubes, add 400 µL of assay buffer.

-

For non-specific binding (NSB) tubes, add 600 µL of assay buffer.

-

-

Antibody Incubation: Add 200 µL of the angiotensin II antiserum to all tubes except the NSB and total count tubes. Vortex and incubate for 6 hours at 2-8°C.

-

Tracer Incubation: Add 200 µL of 125I-Angiotensin II tracer to all tubes. Vortex and incubate at 2-8°C for 18-22 hours.

-

Separation: Add the second antibody solid phase reagent to separate the antibody-bound angiotensin II from the free angiotensin II. Centrifuge to pellet the bound fraction.

-

Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Calculation: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the angiotensin II standards. Determine the angiotensin II concentration in the samples from this curve.

Visualizations

Caption: The core signaling cascade of the Renin-Angiotensin System.

Caption: Mechanism of action of ACE inhibitors on the Renin-Angiotensin System.

References

- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sérgio Ferreira and Bothrops jararaca at the Royal College of Surgeons, London - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of angiotensin I to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How ACE inhibitors transformed the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A BRADYKININ-POTENTIATING FACTOR (BPF) PRESENT IN THE VENOM OF BOTHROPS JARARCA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A bradykinin-potentiating factor (bpf) present in the venom of bothrops jararaca - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and design of specific inhibitors of angiotensin-converting enzyme [pubmed.ncbi.nlm.nih.gov]

- 11. Captopril and teprotide as discriminators of angiotensin-converting enzyme activity in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacy180.com [pharmacy180.com]

- 13. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 14. History of the Design of Captopril and Related Inhibitors of Angiotensin Converting Enzyme | Semantic Scholar [semanticscholar.org]

- 15. History of the design of captopril and related inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.st [2024.sci-hub.st]

- 17. Potentiation of bradykinin and eledoisin by BPF (bradykinin potentiating factor) from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fate of angiotensin I in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Metabolism of angiotensin-(1-7) by angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Michaelis-Menten kinetics of pulmonary endothelial angiotensin converting enzyme in the conscious rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Identifying Acein Homologs: A Technical Guide to Computational and Experimental Methodologies

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

The identification of protein homologs—proteins that share a common evolutionary ancestor—is a cornerstone of modern biological research and drug development. Homologs are broadly categorized into orthologs, which diverge due to a speciation event, and paralogs, which arise from gene duplication within a species. The study of homologs, such as those for the protein "Acein," provides critical insights into protein function, evolutionary conservation, and the potential for therapeutic targeting across different species. The principle of homology rests on the observation that sequence similarity often implies functional conservation; thus, identifying an Acein homolog in a model organism can elucidate the function of its counterpart in humans.

This guide provides a comprehensive overview of the core computational and experimental methodologies required to identify and validate Acein homologs. It offers detailed protocols for sequence database searching, phylogenetic analysis, and experimental validation of protein-protein interactions, serving as a technical resource for researchers aiming to characterize this protein family.

Part 1: Computational Identification of Acein Homologs

The initial step in identifying homologs is computational analysis, which leverages vast biological databases to find sequences with significant similarity to the query protein, Acein.

Experimental Protocol 1.1: Sequence Homology Searching with BLAST

The Basic Local Alignment Search Tool (BLAST) is the most common starting point for identifying homologous sequences.[1][2][3] It rapidly compares a query sequence against a database to find regions of local similarity.

Methodology:

-

Sequence Retrieval: Obtain the amino acid sequence of the query Acein protein in FASTA format from a protein database like UniProt or NCBI Protein.[1]

-

BLASTp Selection: Navigate to the NCBI BLAST portal and select "Protein BLAST" (BLASTp), which compares a protein query to a protein database.[4]

-

Database Selection: Choose the appropriate database. The non-redundant protein sequences (nr) database is comprehensive. For more targeted searches, databases specific to model organisms (e.g., refseq_protein) or Swiss-Prot for manually curated sequences can be used.

-

Parameter Optimization:

-

Algorithm: Select "BLASTp" for standard protein-protein comparison or "PSI-BLAST" for more sensitive, iterative searches to find distant homologs.[4][5]

-

Scoring Matrix: Use a standard matrix like BLOSUM62, which is optimized for detecting similarities between moderately diverged sequences.

-

E-value Threshold: Set the Expect value (E-value) threshold. A lower E-value (e.g., 1e-6) indicates a more statistically significant match.

-

-

Execution and Analysis: Run the search and analyze the results. Key metrics include the E-value, percent identity, query coverage, and alignment score.

Data Presentation: Interpreting BLASTp Results for Acein

Quantitative data from a BLASTp search should be organized for clear comparison. The table below illustrates a typical summary of top hits for a hypothetical human Acein query.

| Target Species | Accession No. | Max Score | Query Coverage | E-value | Percent Identity |

| Mus musculus | NP_997507 | 850 | 99% | 0.0 | 92.5% |

| Danio rerio | XP_694336 | 712 | 98% | 3e-180 | 85.1% |

| Drosophila melanogaster | NP_001161204 | 540 | 95% | 2e-145 | 65.7% |

| Xenopus tropicalis | NP_001116882 | 689 | 97% | 1e-175 | 83.2% |

| Saccharomyces cerevisiae | NP_012345 | 210 | 75% | 5e-40 | 41.3% |

Table 1: Simulated BLASTp results for a human Acein query across various species. Higher Max Scores and Percent Identity, coupled with low E-values and high Query Coverage, suggest a higher likelihood of homology.

Experimental Protocol 1.2: Profile-Based Searching with HMMER

For identifying more distant homologs that may have low sequence identity, profile-based methods like HMMER are superior to BLAST.[6][7] HMMER uses profile Hidden Markov Models (HMMs), which are statistical models that capture the position-specific conservation patterns in a multiple sequence alignment.[7][8]

Methodology:

-

Build a Profile HMM:

-

First, identify a set of known Acein homologs using BLASTp or from curated databases like Pfam.

-

Create a multiple sequence alignment (MSA) of these sequences using tools like Clustal Omega or MUSCLE.[1]

-

Use the hmmbuild program from the HMMER suite to build a profile HMM from the MSA.

-

-

Search a Sequence Database:

-

Use the hmmsearch program to search a target protein sequence database (e.g., UniProt) with the newly built Acein profile HMM.[9]

-

-

Result Interpretation: HMMER also provides E-values and bit scores to assess the significance of hits. This method is highly effective at detecting remote homologs that may not be found with BLASTp.[8]

Workflow for Computational Homolog Identification

The logical flow from a single query sequence to a curated list of putative homologs involves several integrated steps.

References

- 1. researchgate.net [researchgate.net]

- 2. Step-by-Step Guide on How to Search for Homologous Sequences of a Specific Gene [synapse.patsnap.com]

- 3. Homology - Site Guide - NCBI [ncbi.nlm.nih.gov]

- 4. How do I get the most out of my protein sequence using bioinformatics tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]

- 6. Bioinformatics Tools | UoP Bioinformatics Group [uopbioinformatics.github.io]

- 7. academic.oup.com [academic.oup.com]

- 8. biorxiv.org [biorxiv.org]

- 9. HMMER [ebi.ac.uk]

Angiotensin-Converting Enzyme (ACE) Expression Patterns: A Technical Guide for Researchers

An In-depth Review of ACE Expression in Healthy and Diseased Tissues, Associated Signaling Pathways, and Key Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure, fluid, and electrolyte balance.[1] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[2] Beyond its classical role in cardiovascular homeostasis, emerging evidence highlights the involvement of tissue-specific ACE expression in a variety of pathological processes, including cardiovascular diseases, cancer, and neurodegenerative disorders.[1][3][4] This technical guide provides a comprehensive overview of ACE expression patterns in healthy versus diseased tissues, details the intricate signaling pathways associated with ACE, and offers detailed protocols for key experimental techniques used to study its expression.

Data Presentation: Quantitative ACE Expression in Healthy vs. Diseased Tissues

The expression and activity of Angiotensin-Converting Enzyme (ACE) are dynamically regulated and can be significantly altered in various disease states. This section summarizes quantitative data on ACE expression and activity in different human tissues, comparing healthy and diseased states.

Table 1: ACE Concentration in Human Serum and Tissues

| Tissue | Condition | ACE Concentration (ng/mL or ng/mg tissue) | Genotype | Reference |

| Serum | Healthy (Control) | 166 ± 143 | II | [5] |

| 198 ± 113 | ID | [5] | ||

| 258 ± 109 | DD | [5] | ||

| Lung | Patient Cohort | 1423 ± 1276 | II | [5] |

| 1040 ± 712 | ID | [5] | ||

| 930 ± 1273 | DD | [5] |

Data are presented as median ± IQR. The study cohort for tissue samples consisted of Caucasian patients undergoing lung surgery or heart transplantation.[5]

Table 2: ACE Activity in Human Serum and Tissues

| Tissue | Condition | ACE Activity | Medication | Reference |

| Serum | Patient Cohort | Endogenous Inhibition: 53 ± 2% | None | [5] |

| Endogenous Inhibition: 83 ± 2% | ACE Inhibitors | [5] | ||

| Lung | Patient Cohort | Endogenous Inhibition: 69 ± 1% | None | [5] |

| Endogenous Inhibition: 74 ± 1% | ACE Inhibitors | [5] |

ACE activity is presented as the percentage of endogenous inhibition.[5]

Table 3: ACE Immunohistochemical Expression in Healthy vs. Diseased Tissues (Semi-Quantitative)

| Tissue | Condition | ACE Expression Level | Reference |

| Skin | Normal | Significantly Higher | [3] |

| Basal Cell Carcinoma (BCC) | Lower than Normal | [3] | |

| Squamous Cell Carcinoma (SCC) | Lower than BCC | [3] | |

| Coronary Artery | Non-atherosclerotic | Present in endothelium | [4] |

| Atherosclerotic Lesions | Prominently in macrophages and T-lymphocytes | [4] | |

| Heart | Non-ischemic | Present in vascular endothelium, smooth muscle, and cardiomyocytes | [6] |

| Ischemic Heart Disease | Qualitatively increased | [6] |

Signaling Pathways Involving ACE

ACE participates in both the classical Renin-Angiotensin System and a non-canonical intracellular signaling cascade.

The Classical Renin-Angiotensin System (RAS)

The canonical RAS pathway is pivotal for blood pressure regulation. In this cascade, ACE plays a crucial role in the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor.

Non-canonical ACE Signaling

Recent studies have unveiled an intracellular signaling pathway initiated by the binding of ACE inhibitors. This pathway is independent of angiotensin II and involves the activation of c-Jun N-terminal kinase (JNK).

Experimental Protocols

Accurate assessment of ACE expression is crucial for understanding its role in health and disease. The following are detailed protocols for immunohistochemistry (IHC) and quantitative real-time PCR (qPCR) for the analysis of ACE in human tissues.

Immunohistochemistry (IHC) for ACE in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a standardized procedure for the detection and localization of ACE protein in FFPE human tissue sections.

1. Deparaffinization and Rehydration:

-

Place slides in a xylene-compatible slide rack.

-

Incubate slides in a 60°C oven for 30 minutes to melt the paraffin.

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate the sections by sequential immersion in:

-

100% ethanol, two changes for 3 minutes each.

-

95% ethanol for 3 minutes.

-

70% ethanol for 3 minutes.

-

50% ethanol for 3 minutes.

-

-

Rinse slides in deionized water for 5 minutes.

2. Antigen Retrieval:

-

Immerse slides in a citrate-based antigen retrieval solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

-

Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.

-

Allow the slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides in wash buffer (e.g., PBS with 0.05% Tween 20) for 5 minutes.

3. Blocking and Staining:

-

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

-

Rinse with wash buffer.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against ACE (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash slides three times with wash buffer for 5 minutes each.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash slides three times with wash buffer.

-

Incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30 minutes.

-

Wash slides three times with wash buffer.

4. Visualization and Counterstaining:

-

Develop the signal using a suitable chromogen substrate (e.g., DAB).

-

Rinse slides with deionized water.

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the hematoxylin in running tap water.

-

Dehydrate sections through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

Quantitative Real-Time PCR (qPCR) for ACE mRNA Expression

This protocol outlines the steps for quantifying ACE mRNA levels in tissue samples.

1. RNA Extraction:

-

Homogenize fresh-frozen or RNAlater-stabilized tissue samples using a rotor-stator homogenizer or bead mill.

-

Extract total RNA using a column-based kit or a phenol-chloroform extraction method according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis or a bioanalyzer.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Follow the manufacturer's protocol for the reverse transcription kit.

-

Dilute the resulting cDNA for use in qPCR.

3. qPCR Reaction Setup:

-

Prepare a master mix containing:

-

SYBR Green or TaqMan master mix

-

Forward and reverse primers for ACE (final concentration 100-500 nM)

-

Nuclease-free water

-

-

Aliquot the master mix into qPCR plates or tubes.

-

Add the diluted cDNA template to each well.

-

Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.

4. qPCR Cycling and Data Analysis:

-

Perform the qPCR reaction using a real-time PCR instrument with a standard three-step cycling protocol:

-

Initial denaturation (e.g., 95°C for 10 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing (e.g., 60°C for 30 seconds)

-

Extension (e.g., 72°C for 30 seconds)

-

-

-

Perform a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.

-

Calculate the relative expression of ACE mRNA using the ΔΔCt method, normalizing to the reference gene expression.

References

- 1. ACE Phenotyping in Human Blood and Tissues: Revelation of ACE Outliers and Sex Differences in ACE Sialylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin-converting enzymes and drug discovery in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACE and ACE2 expression in normal and malignant skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Acein Research: A Technical Guide to its Mechanism and Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acein, a synthetic nonapeptide (H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH), has emerged as a significant research subject due to its unique interaction with the Angiotensin-Converting Enzyme (ACE) and its subsequent induction of dopamine release in the brain.[1] This technical guide provides a comprehensive review of the current understanding of Acein, detailing its mechanism of action, key experimental findings, and the protocols used to elicit these discoveries. A related tripeptide, Acein-2 (Leu-Ile-Tyr), an ACE inhibitor, is also discussed.

Core Concepts

Acein interacts with brain membrane-bound ACE with high affinity.[1] Notably, this interaction occurs at a site distinct from the enzyme's active site, meaning it does not interfere with ACE's well-known peptidase activity of converting angiotensin I to angiotensin II.[1] The binding of Acein to ACE triggers a signaling cascade that results in the release of dopamine, suggesting a novel, non-canonical role for ACE in neurotransmitter regulation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from Acein research, providing a clear comparison of its binding affinity and physiological effects.

| Ligand | Target | Parameter | Value | Reference |

| Acein | Angiotensin-Converting Enzyme (ACE) | Dissociation Constant (Kd) | 2.79 nM | [2] |

| Compound | Model System | Experiment | Concentration | Effect | Reference |

| Acein | Rat Striatum (in vivo) | Dopamine Release | 5 fmol | ~5-fold increase over basal levels | [1] |

| Acein | Rat Striatal Slices (in vitro) | NMDA + D-serine-induced Dopamine Release | 1 nM | 240 ± 14% of basal release | [1] |

| Acein | Rat Striatal Slices (in vitro) | NMDA + D-serine-induced Dopamine Release | 10 nM | 281 ± 14% of basal release | [1] |

| Acein | C. elegans | Lifespan Assay | 10 nM | 25.66% extension in mean lifespan | [3] |

| Acein | C. elegans | Dopamine Secretion | 10 nM | ~2-fold increase | [3] |

| Compound | Target | Parameter | Value | Reference |

| Acein-2 | Angiotensin-Converting Enzyme (ACE) | IC50 | 0.82 µmol/L | [4] |

Signaling Pathways

The precise signaling cascade initiated by Acein binding to ACE in mammals is still under investigation. However, research points towards a non-canonical, peptidase-independent function of ACE. In the nematode C. elegans, a more detailed pathway has been proposed.

Acein-Induced Dopamine Release in Mammals (Hypothesized)

The binding of Acein to a non-catalytic site on ACE is thought to induce a conformational change in the enzyme, triggering a downstream signaling pathway that culminates in dopamine release from neurons. The intermediate steps in this pathway are yet to be fully elucidated.

Acein Signaling Pathway in C. elegans

In C. elegans, Acein has been shown to increase dopamine levels, which in turn leads to the downregulation of the C-type lectin domain-containing protein, clec-126. This reduction in clec-126 is associated with an extended lifespan and improved healthspan in aged worms.[3][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in Acein research.

In Vivo Dopamine Measurement in Rat Striatum

Objective: To measure the real-time release of dopamine in the striatum of a living rat following Acein administration.

Methodology: In vivo microdialysis or voltammetry (chronoamperometry) are commonly used techniques.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the sensorimotor territory of the dorsal striatum.

-

Microdialysis Probe/Electrode Implantation:

-

Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals (e.g., every 20 minutes).[6][7]

-

Voltammetry: A carbon fiber microelectrode is implanted into the striatum to detect changes in dopamine concentration electrochemically.[7]

-

-

Acein Administration: Acein (e.g., 5 fmol) is dissolved in saline and injected directly into the striatum through the cannula.[1]

-

Dopamine Quantification:

-

Microdialysis: Dopamine levels in the collected dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[2]

-

Voltammetry: The electrochemical signal corresponding to dopamine oxidation is recorded in real-time.

-

-

Data Analysis: Dopamine levels are expressed as a percentage of the basal levels measured before Acein injection.[1]

In Vitro Dopamine Release from Rat Striatal Slices

Objective: To measure Acein-induced dopamine release from isolated brain tissue.

Methodology:

-

Tissue Preparation: Rat striatal slices are prepared from the sensorimotor territory.

-

[3H]-Dopamine Loading: Slices are incubated with [3H]-dopamine to allow for its uptake into dopaminergic neurons.

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation and Acein Treatment: Dopamine release is evoked using a stimulus such as the glutamate receptor agonist NMDA (1mM) with D-serine (10µM).[1] Acein (e.g., 1 nM or 10 nM) is added to the perfusion medium.[1]

-

Sample Collection: Fractions of the superfusate are collected at regular intervals.

-

Quantification: The amount of [3H]-dopamine in each fraction is determined by scintillation counting.

-

Data Analysis: The evoked release of [3H]-dopamine is calculated as a percentage of the total radioactivity present in the tissue at the time of collection.

C. elegans Lifespan and Dopamine Analysis

Objective: To assess the effect of Acein on the lifespan and dopamine levels of C. elegans.

Methodology:

-

Strain Maintenance and Synchronization: Wild-type or mutant C. elegans strains (e.g., those with altered clec-126 expression) are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50. A synchronized population of worms is obtained by standard bleaching protocols.[8]

-

Acein Treatment: Acein (e.g., 10 nM) is incorporated into the NGM plates.[3]

-

Lifespan Assay: Synchronized L1 larvae are placed on the Acein-containing or control plates. The number of living and dead worms is scored daily. Worms are transferred to fresh plates every 2-3 days to separate them from their progeny.

-

Dopamine Quantification:

-

Approximately 500 synchronized worms are collected and washed.

-

Total dopamine content is measured using a pan-species dopamine assay kit.[3]

-

Total protein content is determined using a BCA protein assay kit.[3]

-

The relative dopamine level is expressed as the ratio of total dopamine to total protein.[3]

-

-

Generation of Mutants: Mutations in genes like clec-126 can be generated using chemical mutagens such as ethyl methanesulfonate (EMS) followed by screening for the desired phenotype, or through more targeted approaches like CRISPR/Cas9.[8][9]

Experimental Workflow for C. elegans Studies

Conclusion

Acein represents a novel tool for probing the non-canonical functions of the angiotensin-converting enzyme and its role in neurotransmission. The research summarized in this guide highlights its potential as a modulator of the dopaminergic system. Further investigation into the precise molecular mechanisms of Acein's action in the mammalian brain is warranted and could open new avenues for the development of therapeutics for dopamine-related neurological disorders. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their exploration of this fascinating peptide.

References

- 1. The novel nonapeptide acein targets angiotensin converting enzyme in the brain and induces dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The peptide Acein promotes dopamine secretion through clec-126 to extend the lifespan of elderly C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificarchives.com [scientificarchives.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Current Approaches in C. elegans Research [labome.com]

- 9. Methods for Creating Mutations in C. elegans That Extend Lifespan | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Casein Protein Extraction and Purification

A Note on "Acein" Protein: Initial searches for a protein specifically named "Acein" did not yield conclusive results, suggesting a possible typographical error. Given the phonetic similarity and the context of the query, this document will focus on Casein , a well-characterized protein with significant relevance in research and drug development. Casein is the predominant phosphoprotein found in milk and has various biological activities and applications.

These application notes provide a comprehensive overview of the protocols for the extraction and purification of casein, targeting researchers, scientists, and professionals in drug development.

Introduction to Casein

Casein is the main protein constituent of milk, making up about 80% of the total protein content in bovine milk.[1] It exists in several forms, primarily αs1-, αs2-, β-, and κ-caseins, which assemble into colloidal structures known as casein micelles.[1] Beyond its nutritional importance, casein and its derivatives are of great interest in the food and pharmaceutical industries due to their functional properties and bioactive potential. For instance, certain casein-derived peptides have been shown to exhibit antihypertensive and opioid activities.[1] Furthermore, emerging research suggests that α-casein may function as a tumor suppressor by activating STAT1 signaling, highlighting its potential in cancer therapy research.[2]

Principle of Casein Extraction and Purification

The most common method for casein isolation is isoelectric precipitation . Casein is relatively insoluble in acidic environments. By adjusting the pH of milk to its isoelectric point (approximately 4.6), the net charge on the casein micelles becomes zero.[3] This neutralization of charge causes the protein to lose its colloidal stability and precipitate out of the whey solution.[3]

Subsequent purification steps aim to remove impurities such as whey proteins, fats, and lactose. This can be achieved through a series of washing steps and can be followed by chromatographic techniques for higher purity or to isolate specific casein fractions.[4][5]

Experimental Protocols

Extraction of Casein from Skim Milk via Isoelectric Precipitation

This protocol details the extraction of casein from skim milk by acid precipitation.

Materials:

-

Skim milk[6]

-

1 M Acetic Acid[3]

-

Distilled water

-

Beakers (400 mL or 600 mL)[6]

-

Hot plate with magnetic stirrer[6]

-

pH meter[6]

-

Buchner funnel and filter paper[6]

-

Vacuum filtration apparatus[6]

-

70% Ethanol[3]

-

Ethyl ether (for defatting, optional)[3]

Procedure:

-

Preparation: Measure 100 mL of skim milk into a 400 mL beaker.[6]

-

Heating: Gently heat the milk to approximately 40°C while stirring continuously with a magnetic stirrer.[6]

-

Acidification: While monitoring the pH, slowly add 1 M acetic acid dropwise to the warm milk. Continue adding acid until the pH reaches approximately 4.6.[3][6]

-

Precipitation: As the isoelectric point is reached, a white precipitate of casein will form, and the milk will curdle.[6]

-

Cooling: Remove the beaker from the heat and allow the precipitate to settle for about 5-10 minutes. Then, cool the mixture in an ice bath for 10 minutes, stirring occasionally.[6]

-

Filtration: Set up a vacuum filtration system with a Buchner funnel and pre-weighed filter paper. Moisten the filter paper with distilled water.[6]

-

Washing: Decant the supernatant (whey) and then pour the precipitated casein onto the filter paper. Wash the precipitate with a small amount of cold distilled water to remove residual acid and whey proteins.[6]

-

Drying: Transfer the filter paper with the casein to a clean, dry surface and allow it to air dry overnight.[6]

-

Yield Calculation: Once completely dry, weigh the casein and calculate the yield.

Purification of Casein

For higher purity, the extracted casein can be further processed.

Materials:

-

Crude casein precipitate

-

DEAE-Cellulose or Sephadex G-75 column[4]

-

Appropriate buffers for chromatography

-

Fraction collector

Procedure using Ion-Exchange Chromatography:

-

Sample Preparation: Dissolve the crude casein in an appropriate buffer.

-

Column Equilibration: Equilibrate a DEAE-Cellulose column with the starting buffer.[4]

-

Sample Loading: Load the dissolved casein solution onto the column.

-

Washing: Wash the column with the starting buffer to remove any unbound impurities.[4]

-

Elution: Elute the bound casein fractions using a salt gradient (e.g., increasing concentrations of NaCl).[4]

-

Fraction Collection: Collect the eluted fractions and monitor the protein content of each fraction, for example, by measuring absorbance at 280 nm.[4]

-

Analysis: Analyze the fractions containing the protein of interest using techniques like SDS-PAGE to confirm purity.

Data Presentation

The following tables summarize quantitative data related to casein extraction and purification from various sources.

Table 1: Yield of Casein from Different Milk Sources

| Milk Source | Volume of Milk (mL) | Reagent for Precipitation | Yield of Crude Casein (g) | Reference |

|---|---|---|---|---|

| Skim Milk | 100 | 5% Acetic Acid | Varies | [6] |

| Cow Milk | 100 | 1N Hydrochloric Acid | Varies | [7] |

| Buffalo Milk | 100 | 1N Hydrochloric Acid | Varies |[7] |

Table 2: Purity and Yield of Casein Fractions after Purification

| Purification Method | Starting Material | Fraction | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ion-Exchange (DEAE-Cellulose) & Gel Filtration (Sephadex G-75) | Sheep Milk Casein | αs-Casein | High (single peak) | Not specified | [4] |

| CaCl2 Precipitation & Centrifugation | Micellar Casein Powder | β-Casein | Not specified | Comparable to lab scale | [1] |

| Supercritical CO2 & Ultrafiltration | Whey Protein Isolate | Glycomacropeptide | up to 94% | Not specified |[8] |

Visualizations

Experimental Workflow for Casein Extraction and Purification

Caption: Workflow for casein extraction and purification.

Signaling Pathway of α-Casein in Mammary Tumor Cells

References

- 1. 166.62.7.99 [166.62.7.99]

- 2. The milk protein α-casein functions as a tumor suppressor via activation of STAT1 signaling, effectively preventing breast cancer tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Casein Extraction and Isoelectric Point Determination Protocol [mindmapai.app]

- 4. chemmethod.com [chemmethod.com]

- 5. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Designing a CRISPR-Cas9 System to Knockout Angiotensin-Converting Enzyme (ACE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][2][3] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][2][3][4] Dysregulation of the RAS is implicated in a variety of cardiovascular diseases, making ACE a key therapeutic target.

The CRISPR-Cas9 system offers a powerful and precise method for genetic modification, enabling the targeted knockout of genes to study their function.[5] This document provides a detailed guide for designing and implementing a CRISPR-Cas9 strategy to knockout the ACE gene in a human cell line. These protocols cover single guide RNA (sgRNA) design, delivery of CRISPR-Cas9 components, single-cell cloning, and comprehensive validation of the knockout at the genomic, transcriptomic, proteomic, and functional levels.

Signaling Pathways

Understanding the signaling pathways involving ACE is crucial for designing effective functional validation assays post-knockout. The primary pathways affected by ACE activity are the Renin-Angiotensin System (RAS) and the Kallikrein-Kinin System.

The Renin-Angiotensin System (RAS)

ACE plays a pivotal role in the RAS by converting angiotensin I to angiotensin II. Angiotensin II then binds to its receptors, primarily the AT1 receptor, to elicit a range of physiological effects, including vasoconstriction, aldosterone secretion, and cell proliferation.[6][7][8][9] Knocking out ACE is expected to disrupt this pathway, leading to a decrease in angiotensin II levels and a subsequent reduction in its downstream effects.

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

The Kallikrein-Kinin System

ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1] By inactivating bradykinin, ACE contributes to an increase in blood pressure.[3] Therefore, the knockout of ACE would lead to an accumulation of bradykinin, potentiating its vasodilatory effects.[1][10][11][12]

Caption: The Kallikrein-Kinin System and ACE-mediated bradykinin degradation.

Experimental Workflow

The overall workflow for generating an ACE knockout cell line using CRISPR-Cas9 is outlined below.

Caption: Overall workflow for generating an ACE knockout cell line.

Detailed Protocols

Phase 1: Design and Preparation

Protocol 4.1.1: gRNA Design for ACE Knockout

-

Obtain the ACE Gene Sequence: Retrieve the human ACE gene sequence from a genomic database such as NCBI Gene (Gene ID: 1636).[4][13]

-

Select Target Exons: To ensure a complete loss of function, target exons in the 5' region of the coding sequence. This increases the likelihood of introducing a frameshift mutation that results in a premature stop codon and nonsense-mediated decay of the mRNA transcript.

-

Use gRNA Design Tools: Utilize online gRNA design tools (e.g., Benchling, CHOPCHOP) to identify potential gRNA sequences. These tools predict on-target efficiency and potential off-target effects.

-

Select Optimal gRNAs: Choose 2-3 gRNAs with high predicted on-target scores and low off-target scores. Ensure the gRNA sequences are adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

Table 1: Example of Designed gRNAs for Human ACE

| gRNA ID | Target Exon | Sequence (5'-3') | PAM | On-Target Score | Off-Target Score |

| ACE-gRNA-1 | 2 | GGTCTACGCCGACGGCAAGG | CGG | 92 | 85 |

| ACE-gRNA-2 | 3 | ACCTGCGCCATCACCGAGAC | AGG | 88 | 90 |

| ACE-gRNA-3 | 4 | GAGCAGTTCGTGGACCTGCT | GGG | 95 | 82 |

Note: These are example sequences and should be validated using appropriate design tools.

Protocol 4.1.2: Preparation of CRISPR-Cas9 Components

There are several formats for delivering CRISPR-Cas9 components into cells. The choice of format depends on the cell type and experimental goals.[14]

-

Plasmid DNA: Co-transfect plasmids encoding Cas9 and the gRNA. This method is cost-effective but may lead to prolonged expression of Cas9, increasing the risk of off-target effects.[12]

-

in vitro transcribed (IVT) RNA: Deliver Cas9 mRNA and IVT gRNA. This method results in transient expression, reducing off-target effects.

-

Ribonucleoprotein (RNP) complexes: Deliver pre-complexed Cas9 protein and synthetic gRNA. This is often the most efficient method with the lowest off-target effects as the complex is active immediately upon delivery and is degraded relatively quickly.[7]

For this protocol, we will proceed with the RNP delivery method.

-

Synthesize gRNA: Order chemically synthesized gRNAs corresponding to the selected target sequences.

-

Obtain Cas9 Nuclease: Procure purified, high-fidelity Cas9 nuclease.

-

Prepare RNP Complexes:

-

Resuspend the synthetic gRNA and Cas9 protein in the recommended buffers.

-

Mix the gRNA and Cas9 protein at a 1:1 molar ratio.

-

Incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Phase 2: Gene Editing

Protocol 4.2.1: Delivery of RNP Complexes into Cells

Electroporation is a highly efficient method for delivering RNP complexes into a variety of cell types.

-

Cell Preparation: Culture the target cells to ~80% confluency. On the day of electroporation, harvest the cells and resuspend them in a suitable electroporation buffer at the desired concentration.

-

Electroporation:

-

Add the pre-formed RNP complexes to the cell suspension.

-

Transfer the mixture to an electroporation cuvette.

-

Use an electroporation system (e.g., Neon™ Transfection System, Lonza 4D-Nucleofector™) with an optimized protocol for your specific cell line.

-

-

Post-Electroporation Culture: Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete growth medium.

Protocol 4.2.2: Single-Cell Cloning

To obtain a clonal population of cells with the desired knockout, it is necessary to isolate and expand single cells.

-

Limiting Dilution:

-

Two to three days post-electroporation, harvest the cells and perform a serial dilution to a final concentration of approximately 10 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate (resulting in a statistical average of 1 cell per well).

-

-

Fluorescence-Activated Cell Sorting (FACS): If the CRISPR-Cas9 system includes a fluorescent reporter, single cells expressing the reporter can be sorted directly into 96-well plates.[8]

-

Colony Expansion:

-

Culture the 96-well plates for 1-3 weeks, monitoring for colony formation.

-

Once colonies are visible, expand them into larger culture vessels.

-

Phase 3: Validation

Protocol 4.3.1: Genomic Validation

-

Genomic DNA Extraction: Extract genomic DNA from a portion of each expanded cell clone.

-

PCR Amplification: Design primers that flank the target site for each gRNA. Perform PCR to amplify the target region.

-

Sanger Sequencing: Sequence the PCR products to identify the presence of insertions or deletions (indels) at the target site.[15][16][17] Compare the sequences to the wild-type sequence. A successful knockout will have a frameshift mutation.

Table 2: Genomic Validation Summary

| Clone ID | gRNA Used | Sequencing Result | Allele 1 | Allele 2 | Genotype |

| A1 | ACE-gRNA-1 | 1 bp insertion | +1 | +1 | Homozygous KO |

| B3 | ACE-gRNA-2 | 4 bp deletion / Wild-type | -4 | WT | Heterozygous KO |

| C5 | ACE-gRNA-3 | Wild-type | WT | WT | Wild-type |

Protocol 4.3.2: Protein Validation

Western blotting is used to confirm the absence of the target protein.[15][16][17][18]

-

Protein Extraction: Prepare whole-cell lysates from the wild-type and potential knockout clones.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for ACE.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Table 3: Protein Validation Summary

| Clone ID | ACE Protein Expression (relative to WT) | GAPDH Expression | Result |

| Wild-type | 100% | 100% | N/A |

| A1 | 0% | 100% | Confirmed KO |

| B3 | 45% | 100% | Heterozygous |

| C5 | 98% | 100% | No KO |

Protocol 4.3.3: Functional Validation

Functional assays are essential to confirm that the knockout of the ACE gene leads to the expected biological consequences.

-

ACE Activity Assay:

-

Measure the enzymatic activity of ACE in cell lysates using a commercially available ACE activity assay kit. These kits typically use a synthetic substrate that releases a fluorophore or chromophore upon cleavage by ACE.

-

A successful knockout should exhibit a significant reduction or complete absence of ACE activity compared to wild-type cells.

-

-

Angiotensin II Measurement:

-

Measure the concentration of angiotensin II in the cell culture supernatant or cell lysates using an ELISA kit.

-

ACE knockout cells are expected to have significantly lower levels of angiotensin II.

-

-

Bradykinin Measurement:

-

Measure the concentration of bradykinin in the cell culture supernatant using an ELISA kit.

-

ACE knockout cells are expected to have elevated levels of bradykinin due to the lack of degradation.

-

Table 4: Functional Validation Summary

| Clone ID | ACE Activity (%) | Angiotensin II (pg/mL) | Bradykinin (pg/mL) |

| Wild-type | 100 ± 5 | 500 ± 50 | 100 ± 10 |

| A1 | 2 ± 1 | 25 ± 5 | 450 ± 40 |

| B3 | 55 ± 6 | 270 ± 30 | 220 ± 25 |

| C5 | 95 ± 8 | 480 ± 45 | 110 ± 15 |

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low Editing Efficiency | - Suboptimal gRNA design- Inefficient delivery of CRISPR components | - Test multiple gRNAs- Optimize electroporation parameters- Use RNP delivery method |

| High Off-Target Effects | - Poor gRNA design- Prolonged Cas9 expression | - Use high-fidelity Cas9- Use online tools to predict and minimize off-targets- Use transient delivery methods (RNP or mRNA) |

| No Viable Single-Cell Clones | - Cell line is sensitive to single-cell cloning- Knockout of the target gene is lethal | - Use conditioned media- Consider creating a stable cell line with inducible knockout |

| Inconsistent Western Blot Results | - Antibody specificity issues- Incomplete protein degradation | - Validate the primary antibody- Target an early exon to maximize the chance of nonsense-mediated decay |

Conclusion

This document provides a comprehensive set of protocols for the successful knockout of the ACE gene using the CRISPR-Cas9 system. By following these detailed methodologies, from gRNA design to multi-level validation, researchers can confidently generate and characterize ACE knockout cell lines. These cellular models will be invaluable tools for investigating the role of ACE in various physiological and pathological processes and for the development of novel therapeutics targeting the renin-angiotensin system.

References

- 1. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 3. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction [frontiersin.org]

- 5. embopress.org [embopress.org]

- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]

- 10. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of bradykinin receptor antagonism on ACE inhibitor-associated angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. ahajournals.org [ahajournals.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. genscript.com [genscript.com]

- 17. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. origene.com [origene.com]

Application Notes and Protocols for Quantitative PCR Analysis of ACE Gene Expression

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Angiotensin-Converting Enzyme (ACE) gene expression using qPCR.

Introduction

Angiotensin-Converting Enzyme (ACE) is a key component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis.[1][2] It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Dysregulation of ACE expression is associated with various cardiovascular diseases, making it a significant target for therapeutic intervention.[1] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, providing valuable insights into the molecular mechanisms underlying diseases and the effects of potential drug candidates.

Quantitative PCR Primers for ACE Gene Expression Analysis

The following table summarizes validated qPCR primers for human and mouse ACE, suitable for SYBR Green-based detection. It is crucial to select primers that are specific to the intended transcript and have been validated for high efficiency and specificity.[3]

| Target Gene | Organism | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| ACE | Human | CATCACCACAGAGACCAGCAAG | CCGCTTGATAGTGGTGTTCTGC | [4] |

| Ace | Mouse | TCAGCGGAATGGCGAAGTCCTA | CGGTCATACTCTTCCACGAACC | [5] |

| Ace | Rat | GCCTTGGCTTCATCAGTCTC | GTTGAGTTGGTCTCAGACAC | [6] |

Experimental Protocols

This section details the key experimental procedures for ACE gene expression analysis, from RNA extraction to qPCR data analysis.

RNA Extraction and Quantification

High-quality total RNA is essential for accurate gene expression analysis.

-

Protocol:

-

Homogenize cells or tissues using a suitable method (e.g., TRIzol reagent or column-based kits).

-

Extract total RNA according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.0 and an A260/A230 ratio of >2.0 indicate high-purity RNA.

-

Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands (for eukaryotic samples) should be visible.

-

cDNA Synthesis (Reverse Transcription)

Reverse transcription converts the extracted RNA into complementary DNA (cDNA), which serves as the template for qPCR.

-

Protocol:

-

In a sterile, RNase-free tube, combine the following components:

-

1 µg of total RNA

-

1 µl of oligo(dT) primers (or a mix of oligo(dT) and random hexamers)

-

Nuclease-free water to a final volume of 10 µl.

-

-

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

-

Add the following components to the tube:

-

4 µl of 5X Reverse Transcription Buffer

-

1 µl of dNTP mix (10 mM each)

-

1 µl of RNase inhibitor

-

1 µl of Reverse Transcriptase (e.g., M-MLV RT)

-

-

Incubate the reaction at 42°C for 60 minutes.

-

Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.

-

The resulting cDNA can be stored at -20°C.

-

Quantitative PCR (qPCR)

This protocol is for SYBR Green-based qPCR, a common method for gene expression quantification.

-

qPCR Reaction Setup:

-